molecular formula C21H14ClNO5 B4042828 2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate

2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate

Cat. No.: B4042828
M. Wt: 395.8 g/mol
InChI Key: ANRVFWLUCOJJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a chlorophenyl group, a phenylethyl group, and a nitrobenzoate ester

Scientific Research Applications

2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-(4-chlorophenyl)-2-oxo-1-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the esterification is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-(4-aminophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-nitrobenzoic acid and 2-(4-chlorophenyl)-2-oxo-1-phenylethanol.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chlorophenyl group can participate in binding interactions with proteins or enzymes, potentially modulating their activity. The overall effect of the compound depends on the specific pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate
  • 2-(4-chlorophenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate
  • 2-(4-bromophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate

Uniqueness

2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate ester and the presence of both chlorophenyl and phenylethyl groups

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxo-1-phenylethyl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5/c22-16-12-10-14(11-13-16)19(24)20(15-6-2-1-3-7-15)28-21(25)17-8-4-5-9-18(17)23(26)27/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRVFWLUCOJJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.